(E)-4-cyclopropylbut-3-en-2-one

Description

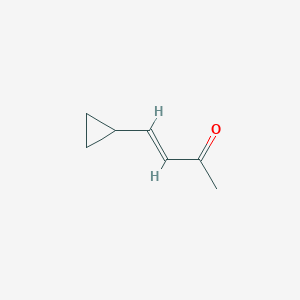

(E)-4-Cyclopropylbut-3-en-2-one is an α,β-unsaturated ketone (enone) featuring a cyclopropane ring substituent at the C4 position. Its molecular formula is C₇H₁₀O, with a molecular weight of 110.15 g/mol . The compound’s key structural attributes include:

- A conjugated enone system (C=O and C=C bonds in conjugation).

- A strained cyclopropane ring, which introduces unique steric and electronic effects.

- The E-stereochemistry at the C3-C4 double bond, confirmed by its IUPAC name and spectral data (e.g., NMR coupling constants) .

This compound is primarily utilized in organic synthesis as a dienophile or electrophile in cycloaddition and conjugate addition reactions. Its cyclopropane moiety enhances reactivity due to ring strain, while the enone system enables participation in Michael additions and Diels-Alder reactions.

Properties

CAS No. |

105891-18-7 |

|---|---|

Molecular Formula |

C7H10O |

Molecular Weight |

110.15 g/mol |

IUPAC Name |

(E)-4-cyclopropylbut-3-en-2-one |

InChI |

InChI=1S/C7H10O/c1-6(8)2-3-7-4-5-7/h2-3,7H,4-5H2,1H3/b3-2+ |

InChI Key |

AKBUQKWXWWDVNF-NSCUHMNNSA-N |

SMILES |

CC(=O)C=CC1CC1 |

Isomeric SMILES |

CC(=O)/C=C/C1CC1 |

Canonical SMILES |

CC(=O)C=CC1CC1 |

Synonyms |

3-Buten-2-one, 4-cyclopropyl-, (E)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Compound 1 : 4-Methylbut-3-en-2-one

- Structure : C5H8O, with a methyl group at C3.

- Key Differences :

- The methyl group lacks the steric strain and electron-donating effects of the cyclopropane ring.

- Lower molecular weight (84.12 g/mol) and reduced steric hindrance compared to the cyclopropyl derivative.

- Reactivity : Less reactive in cycloadditions due to the absence of ring strain.

Compound 2 : (E)-4-Phenylbut-3-en-2-one

- Structure : C10H10O, with a phenyl group at C4.

- Key Differences: The phenyl group provides strong electron-withdrawing effects via conjugation, enhancing the electrophilicity of the enone system. Higher thermal stability due to aromatic resonance stabilization.

Compound 3 : 4-Cyclohexylbut-3-en-2-one

- Structure : C10H16O, with a cyclohexyl group at C4.

- Key Differences :

- The cyclohexyl group is bulkier and less strained, reducing reactivity in ring-opening reactions.

- Increased hydrophobicity compared to the cyclopropyl analogue.

Physicochemical Properties

| Property | This compound | 4-Methylbut-3-en-2-one | (E)-4-Phenylbut-3-en-2-one |

|---|---|---|---|

| Boiling Point | ~180–185°C (est.) | 128°C | 250°C |

| Solubility | Moderate in polar solvents | High in polar solvents | Low in polar solvents |

| LogP | ~1.2 (est.) | 0.5 | ~2.8 |

| IR (C=O stretch) | ~1680 cm⁻¹ | 1675 cm⁻¹ | 1705 cm⁻¹ |

Notes:

Conjugate Additions

- This compound undergoes faster nucleophilic additions than 4-methylbut-3-en-2-one due to the electron-withdrawing cyclopropane ring, which polarizes the enone system.

- Compared to 4-cyclohexylbut-3-en-2-one, the cyclopropyl derivative exhibits higher regioselectivity in Michael additions due to steric constraints .

Cycloadditions

- The strained cyclopropane ring enhances reactivity as a dienophile in Diels-Alder reactions, outperforming 4-methylbut-3-en-2-one in reaction rates.

Thermal Stability

- This compound is less stable than 4-phenylbut-3-en-2-one under high temperatures due to the propensity of the cyclopropane ring to undergo ring-opening reactions.

Research Findings and Limitations

- Synthetic Utility: The cyclopropane-enone system enables access to bicyclic compounds via ring-opening/annulation cascades, a feature absent in non-cyclopropyl analogues .

- Gaps in Data: Limited experimental studies directly compare this compound with its structural analogues. Most insights are extrapolated from general enone chemistry.

- Safety Considerations : The compound’s reactivity necessitates careful handling, as ring strain may lead to exothermic decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.